Aminooxy-PEG3-t-butyl ester
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Overview
Description
Aminooxy-PEG3-t-butyl ester is an aminooxy-containing PEG molecule . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy group is reactive with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The t-butyl ester can be converted to free acid under acidic conditions .
Synthesis Analysis
A preparation of t-butyl esters of Nα-protected amino acid is described that Nα-P proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis
The molecular formula of Aminooxy-PEG3-t-butyl ester is C13H27NO6 . It has a molecular weight of 293.4 g/mol .Chemical Reactions Analysis
The aminooxy group in Aminooxy-PEG3-t-butyl ester can react with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .Physical And Chemical Properties Analysis
Aminooxy-PEG3-t-butyl ester is a liquid . It has a molecular weight of 293.4 g/mol . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications
Bioconjugation
- Summary of the Application : Aminooxy-PEG3-t-butyl ester is often used in bioconjugation . The aminooxy group in the compound can react with an aldehyde to form an oxime bond .
- Methods of Application : The reaction typically occurs in aqueous media and can be catalyzed by aniline or phenylenediamine derivatives . If a reductant is used, it will form a hydroxylamine linkage .
- Results or Outcomes : The result of this application is the formation of an oxime bond or a hydroxylamine linkage .
Increasing Solubility in Aqueous Media
- Summary of the Application : The hydrophilic PEG spacer in Aminooxy-PEG3-t-butyl ester increases solubility in aqueous media .
- Methods of Application : This property is inherent to the structure of the compound and does not require any specific method of application .
- Results or Outcomes : The outcome is an increased solubility of the compound in aqueous media, which can be beneficial in various research and industrial applications .
Conversion to Free Acid Under Acidic Condition
- Summary of the Application : The t-butyl ester in Aminooxy-PEG3-t-butyl ester can be converted to free acid under acidic conditions .
- Methods of Application : This conversion typically occurs under acidic conditions .
- Results or Outcomes : The result is the formation of a free acid from the t-butyl ester .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO6/c1-13(2,3)20-12(15)4-5-16-6-7-17-8-9-18-10-11-19-14/h4-11,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYHFTOQEYCMKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCON |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aminooxy-PEG3-t-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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